molecular formula C17H17BrO B1293209 3'-Bromo-3-(2,6-dimethylphenyl)propiophenone CAS No. 898754-64-8

3'-Bromo-3-(2,6-dimethylphenyl)propiophenone

Cat. No.: B1293209
CAS No.: 898754-64-8
M. Wt: 317.2 g/mol
InChI Key: XXGRTVZQGVPIMM-UHFFFAOYSA-N
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Description

3'-Bromo-3-(2,6-dimethylphenyl)propiophenone is a brominated aromatic ketone with the molecular formula C₁₆H₁₅BrO₂ and a molecular weight of 319.19 g/mol . It features a propiophenone backbone substituted with a bromine atom at the 3' position of the phenyl ring and a 2,6-dimethylphenyl group at the 3-position. This compound is synthesized and supplied by Hairui Chem at >95% purity, primarily for use as a pharmaceutical intermediate or fine chemical . Its structural complexity, combining bromine and sterically hindered dimethyl groups, makes it valuable in drug discovery and organic synthesis.

Properties

IUPAC Name

1-(3-bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO/c1-12-5-3-6-13(2)16(12)9-10-17(19)14-7-4-8-15(18)11-14/h3-8,11H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXGRTVZQGVPIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80644784
Record name 1-(3-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-64-8
Record name 1-Propanone, 1-(3-bromophenyl)-3-(2,6-dimethylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898754-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(2,6-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80644784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-(2,6-dimethylphenyl)propiophenone typically involves the bromination of 3-(2,6-dimethylphenyl)propiophenone. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at a controlled temperature to ensure selective bromination at the 3’ position.

Industrial Production Methods

Industrial production of 3’-Bromo-3-(2,6-dimethylphenyl)propiophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-3-(2,6-dimethylphenyl)propiophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol).

    Reduction: Reducing agents (e.g., sodium borohydride) in an alcohol solvent (e.g., methanol).

    Oxidation: Oxidizing agents (e.g., potassium permanganate) in an aqueous or organic solvent.

Major Products

    Substitution: Products depend on the nucleophile used, such as amines forming amides.

    Reduction: Formation of alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

3’-Bromo-3-(2,6-dimethylphenyl)propiophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3’-Bromo-3-(2,6-dimethylphenyl)propiophenone involves its interaction with specific molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Molecular Data

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents
3'-Bromo-3-(2,6-dimethylphenyl)propiophenone Not provided C₁₆H₁₅BrO₂ 319.19 2,6-dimethylphenyl, 3'-Br
3'-Bromo-3-(3-methoxyphenyl)propiophenone 898774-64-6 C₁₆H₁₅BrO₂ 319.19 3-methoxyphenyl, 3'-Br
3'-Bromo-3-(2,3-dimethylphenyl)propiophenone 898769-35-2 C₁₇H₁₇BrO 317.22 2,3-dimethylphenyl, 3'-Br
3'-Bromopropiophenone 19829-31-3 C₉H₉BrO 213.07 Unsubstituted propiophenone, 3'-Br

Key Observations :

  • The 2,6-dimethylphenyl group in the target compound introduces significant steric hindrance compared to the 3-methoxyphenyl or 2,3-dimethylphenyl analogs .
  • The simpler 3'-Bromopropiophenone lacks additional aromatic substituents, making it a versatile building block for synthesizing complex derivatives .

Research Findings :

  • Steric Effects : The 2,6-dimethylphenyl group in the target compound creates a highly hindered environment, which may slow down reactions like nucleophilic aromatic substitution but improve selectivity in catalytic processes .
  • Electronic Effects: The methoxy group in 3'-Bromo-3-(3-methoxyphenyl)propiophenone activates the aromatic ring toward electrophilic attack, whereas methyl groups (electron-donating via induction) provide milder activation .
  • Synthetic Utility: The unsubstituted 3'-Bromopropiophenone is widely used in cross-coupling reactions (e.g., Suzuki-Miyaura) due to its accessibility and low steric demand .

Biological Activity

3'-Bromo-3-(2,6-dimethylphenyl)propiophenone is an organic compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by a comprehensive review of existing literature.

This compound is characterized by the presence of a bromine atom and a dimethyl-substituted phenyl group attached to a propiophenone backbone. Its chemical structure can be represented as follows:

C16H16BrO\text{C}_{16}\text{H}_{16}\text{BrO}

This compound is primarily utilized in organic synthesis and has been investigated for its biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects. Research demonstrates that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This inhibition is crucial for managing conditions characterized by chronic inflammation.

Mechanism of Action:
The anti-inflammatory action is thought to occur via the modulation of signaling pathways associated with inflammation, particularly through the NF-κB pathway. By inhibiting this pathway, the compound reduces the expression of inflammatory mediators.

Study on Antimicrobial Activity

A recent study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant bacterial strains. The study concluded that the compound demonstrated potent activity against resistant strains, highlighting its potential as a lead compound in drug development.

Research on Anti-inflammatory Properties

Another significant study published in Phytotherapy Research explored the anti-inflammatory effects of this compound in vivo using a murine model of inflammation. The results showed a marked reduction in paw edema and histological evidence of reduced inflammatory cell infiltration in treated animals compared to controls.

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